molecular formula C8H15NO4S B2643015 1-(Ethylsulfonyl)piperidine-4-carboxylic acid CAS No. 702670-32-4

1-(Ethylsulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2643015
CAS No.: 702670-32-4
M. Wt: 221.27
InChI Key: FXILSJTWIHHRJV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Ethylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols .

Scientific Research Applications

1-(Ethylsulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)piperidine-4-carboxylic acid is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

1-(Ethylsulfonyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

    Piperidine-4-carboxylic acid: This compound lacks the ethylsulfonyl group and has different chemical properties and reactivity.

    N-Ethylpiperidine-4-carboxamide: This derivative has an amide group instead of a carboxylic acid moiety, leading to different biological activities and applications.

    4-Piperidone: This compound contains a ketone group and is used in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-ethylsulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXILSJTWIHHRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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